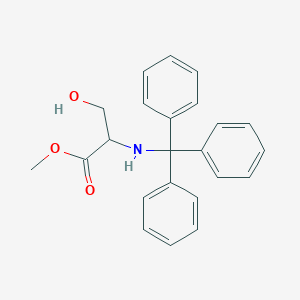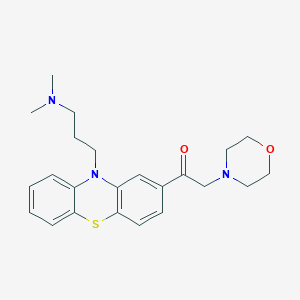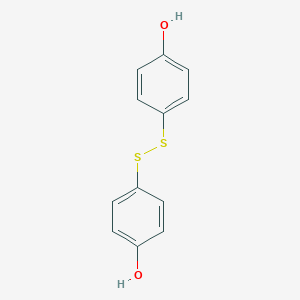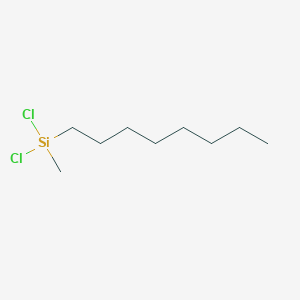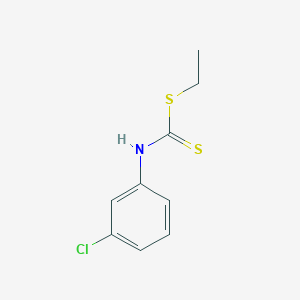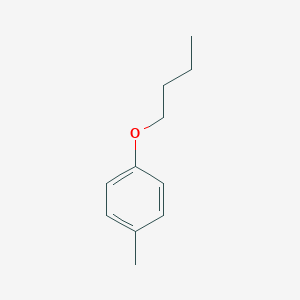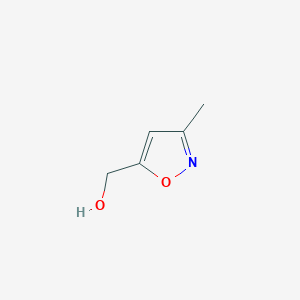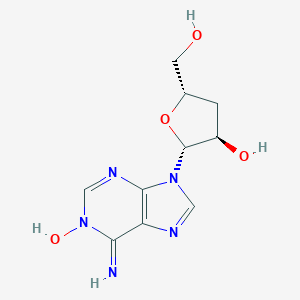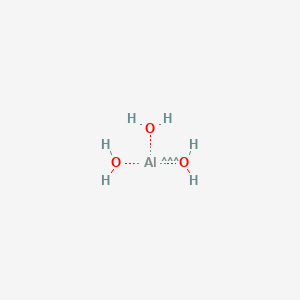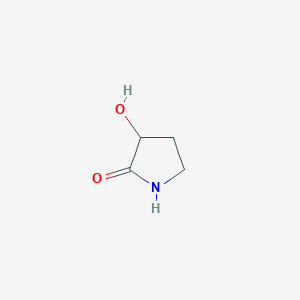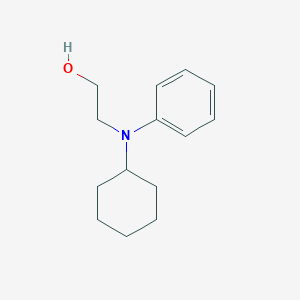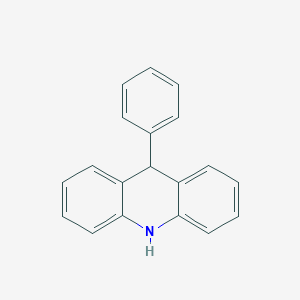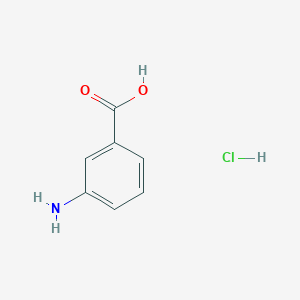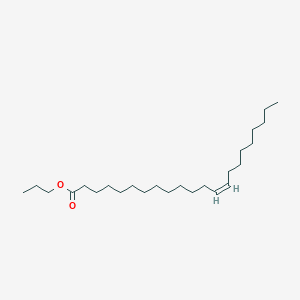
Propyl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (Z)-docos-13-enoate is a long-chain unsaturated fatty acid ester that is commonly found in plants and animals. This compound has received significant attention in recent years due to its potential applications in various fields, including scientific research. In
Mecanismo De Acción
The mechanism of action of Propyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Propyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of lipase enzymes. In vivo studies have shown that Propyl (Z)-docos-13-enoate can reduce inflammation and tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Propyl (Z)-docos-13-enoate in lab experiments is its availability. This compound can be synthesized through various methods and is commercially available. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on Propyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic applications. Another direction is to explore its potential as a food additive and flavoring agent. Additionally, more studies are needed to determine the safety and toxicity of Propyl (Z)-docos-13-enoate.
Métodos De Síntesis
Propyl (Z)-docos-13-enoate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of propyl alcohol with (Z)-docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction between propyl alcohol and (Z)-docos-13-enoic acid. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce Propyl (Z)-docos-13-enoate.
Aplicaciones Científicas De Investigación
Propyl (Z)-docos-13-enoate has potential applications in various scientific research fields, including biochemistry, pharmacology, and food science. In biochemistry, this compound is used as a substrate for lipase activity assays. In pharmacology, Propyl (Z)-docos-13-enoate has been shown to have anti-inflammatory and anti-tumor properties. In food science, this compound is used as a food additive and flavoring agent.
Propiedades
Número CAS |
10507-48-9 |
|---|---|
Nombre del producto |
Propyl (Z)-docos-13-enoate |
Fórmula molecular |
C25H48O2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
propyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11- |
Clave InChI |
ZBCJNEVCBQAZRU-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
Otros números CAS |
10507-48-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



